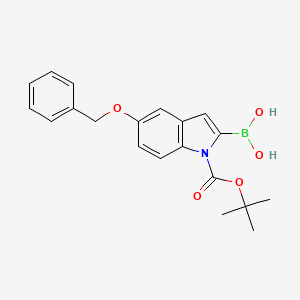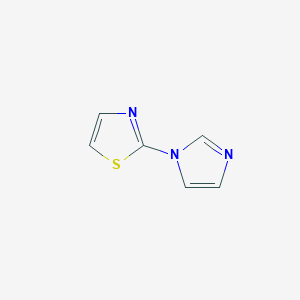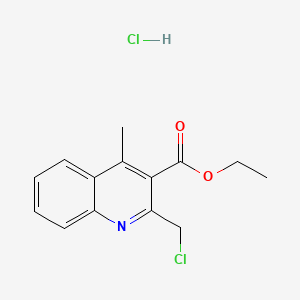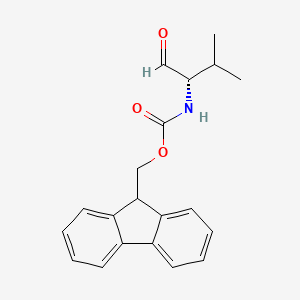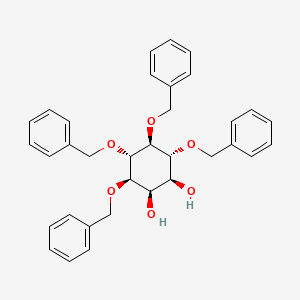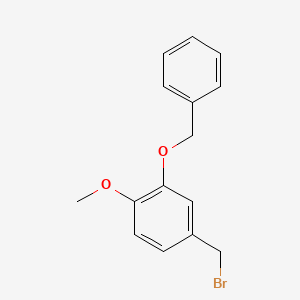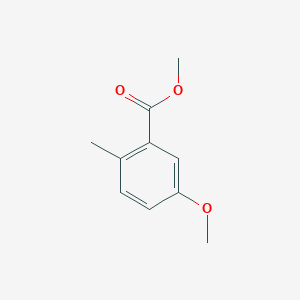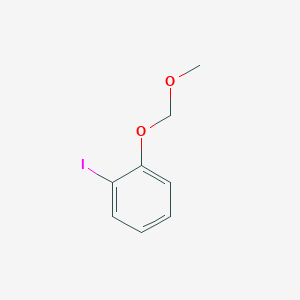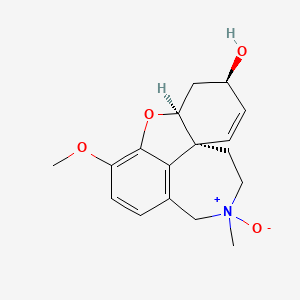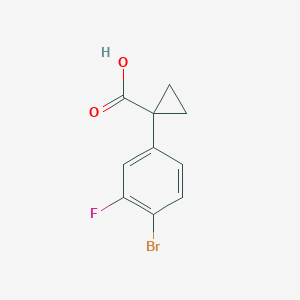
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those with bromophenol and fluorophenol moieties, has been explored in various studies. For instance, the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties involved the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate, followed by bromination and hydrolysis to yield carboxylic acids . Similarly, the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid was achieved through cyclopropanation, Curtius rearrangement, and subsequent oxidative cleavage and deprotection steps . Another study reported the synthesis of bromophenol derivatives with a cyclopropyl moiety, where ring opening of cyclopropane was observed during the reaction with bromine .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been characterized using techniques such as single crystal X-ray diffraction. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This detailed analysis provides insight into the three-dimensional conformation of such compounds.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions, including ring cleavage and functional group transformations. Tertiary cyclopropanols derived from carboxylic esters have been used to synthesize distally fluorinated ketones, with ring-opening trifluoromethylation facilitated by sulfinate salts . Additionally, nucleophilic substitution reactions and ester hydrolysis were employed in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrated different host-guest stoichiometries and hydrogen bonding patterns, which are indicative of their selective inclusion modes . The crystal structures of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide also highlighted the role of hydrogen bonding in the assembly of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology Development
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of interest in synthetic organic chemistry, primarily for its potential in constructing complex molecular architectures. A notable research application involves its use in synthetic methods for creating cyclopropane-containing molecules, which are relevant in medicinal chemistry and material science. For example, a study by Zhou et al. (2021) outlines a synthetic approach for related cyclopropane derivatives through multi-step nucleophilic substitution reactions, demonstrating the compound's utility in organic synthesis (Zhou et al., 2021).
Biological Activity Exploration
Research into bromophenol derivatives with cyclopropyl moieties, such as 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, has explored their potential biological activities. Boztaş et al. (2019) investigated various bromophenol derivatives for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targets for treating conditions like Alzheimer's and Parkinson's diseases. The study indicates that modifications of the cyclopropane ring can lead to significant biological activities, underscoring the importance of such compounds in drug discovery (Boztaş et al., 2019).
Material Science and Catalysis
In material science, the structural features of cyclopropane derivatives, including those similar to 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, can be leveraged to design novel materials with specific properties. For instance, cyclopropane rings are known for their strain and unique bonding characteristics, which can influence the material's physical properties and reactivity. Research by Kozhushkov et al. (2011) on scalable synthesis methods for cyclopropyl-containing compounds illustrates the compound's relevance in developing materials and catalysts with tailored properties (Kozhushkov et al., 2011).
Safety And Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFGGQPVGDERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470055 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
749269-74-7 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMO-3-FLUOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


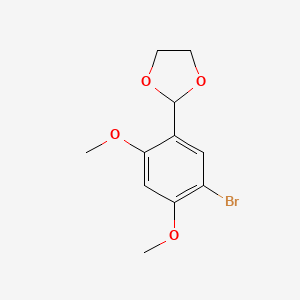
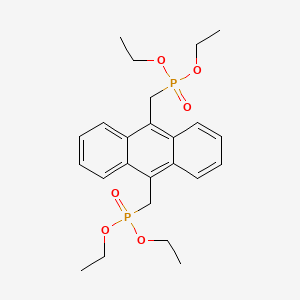
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
